molecular formula C12H13N3O2 B4924423 methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate

methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate

Cat. No. B4924423
M. Wt: 231.25 g/mol
InChI Key: FPBMJWMLQXJJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate, also known as MAIC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a drug candidate. This compound is a member of the imidazole family and has been found to exhibit various biochemical and physiological effects in laboratory experiments.

Mechanism of Action

The mechanism of action of methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and proteins involved in cellular processes. For example, methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and eventually, cell death. methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This inhibition leads to a decrease in the production of inflammatory mediators, thereby reducing inflammation.
Biochemical and Physiological Effects:
methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate has been found to exhibit various biochemical and physiological effects in laboratory experiments. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In addition, methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate has been found to have low toxicity and does not exhibit significant adverse effects in laboratory animals.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate is its potential as a drug candidate for the treatment of various diseases. Its low toxicity and ability to exhibit various pharmacological activities make it an attractive candidate for further development. However, one of the limitations of methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate. One of the directions is to investigate its potential as a drug candidate for the treatment of cancer. Further studies are needed to determine its efficacy and safety in animal models and eventually, in clinical trials. Another direction is to investigate its potential as an anti-inflammatory and antibacterial agent. In addition, further studies are needed to improve its solubility and bioavailability for in vivo administration. Overall, the study of methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate has the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate involves the reaction of 4-methylphenyl hydrazine with ethyl 2-bromoacetate, followed by cyclization with potassium carbonate. The resulting product is then methylated using dimethyl sulfate to obtain methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate. This synthesis method has been reported in various research articles and has been found to yield pure and high-quality methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate.

Scientific Research Applications

Methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate has been extensively studied for its potential as a drug candidate. It has been found to exhibit various pharmacological activities such as antitumor, anti-inflammatory, and antibacterial effects. In laboratory experiments, methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and preventing bacterial infections. These findings have led to increased interest in methyl 4-amino-1-(4-methylphenyl)-1H-imidazole-5-carboxylate as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

methyl 5-amino-3-(4-methylphenyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-3-5-9(6-4-8)15-7-14-11(13)10(15)12(16)17-2/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBMJWMLQXJJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=C2C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-3-(p-tolyl)imidazole-4-carboxylate

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